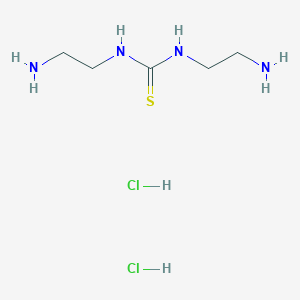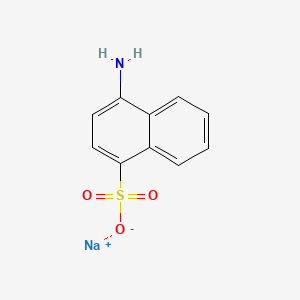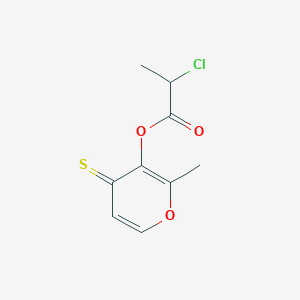
1,3-双(2-氨基乙基)硫脲二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-aminoethyl)thiourea dihydrochloride is a thiourea derivative with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes two aminoethyl groups attached to a thiourea backbone, and it is typically found in its dihydrochloride salt form. The molecular formula of this compound is C5H16Cl2N4S, and it has a molecular weight of 235.17 g/mol .
科学研究应用
1,3-Bis(2-aminoethyl)thiourea dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other thiourea derivatives.
Medicine: Research has explored its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride typically involves the reaction of thiourea with ethylenediamine. The process can be summarized as follows:
Reaction of Thiourea with Ethylenediamine: Thiourea is reacted with ethylenediamine in the presence of hydrochloric acid to form the desired product. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and minimize production costs. The purification steps are also scaled up to handle larger quantities of the compound.
化学反应分析
Types of Reactions
1,3-Bis(2-aminoethyl)thiourea dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: It can be reduced to form thiols or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other common oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution Reactions: Various alkylating agents, acylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s thiourea backbone allows it to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The aminoethyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .
相似化合物的比较
Similar Compounds
Thiourea: A simpler analog with a similar thiourea backbone but without the aminoethyl groups.
1,1’-Ethane-1,2-diylbis(3-phenylthiourea): A bisthiourea derivative with phenyl groups instead of aminoethyl groups.
1,1’-Propane-1,3-diylbis(3-phenylthiourea): Another bisthiourea derivative with a propane backbone and phenyl groups.
Uniqueness
1,3-Bis(2-aminoethyl)thiourea dihydrochloride is unique due to its specific structure, which includes two aminoethyl groups attached to the thiourea backbone. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
1,3-bis(2-aminoethyl)thiourea;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTUAZYWJDSJDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)NCCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
